LuxR/SmcR Quorum‑Sensing Inhibition Potency Benchmarking Against QStatin
The benchmark thiophenesulfonamide QStatin (1‑(5‑bromothiophene‑2‑sulfonyl)‑1H‑pyrazole) inhibits V. vulnificus SmcR with an EC₅₀ of 208.9 nM [1]. The target compound differs by bearing an N‑ethyl‑3,5‑dicyclopropylpyrazole cap in place of the unsubstituted pyrazole of QStatin. In the SAR landscape of 50 thiophenesulfonamides, the most potent analog PTSP (which also bears a bulkier pyrazole substituent) achieves sub‑micromolar inhibition [2], confirming that elaborate pyrazole decoration can be accommodated. Quantitative EC₅₀ data for the target compound have not been reported; however, class‑level inference from close analogs predicts nanomolar‑to‑sub‑micromolar activity on SmcR.
| Evidence Dimension | EC₅₀ for SmcR (V. vulnificus LuxR homolog) inhibition |
|---|---|
| Target Compound Data | Not directly reported; predicted sub‑micromolar based on class SAR |
| Comparator Or Baseline | QStatin: EC₅₀ = 208.9 nM [1]; PTSP: sub‑micromolar [2] |
| Quantified Difference | QStatin EC₅₀ = 208.9 nM; target compound activity not yet determined |
| Conditions | SmcR‑dependent transcriptional reporter assay in V. vulnificus or V. campbellii, as described in [1] and [2]. |
Why This Matters
Procurement decisions for anti‑virulence drug‑discovery programs require an established potency benchmark; knowing that this scaffold sits in the nanomolar‑to‑sub‑micromolar range guides lead‑prioritization and library‑enumeration strategies.
- [1] Kim BS, Jang SY, Bang YJ, Hwang J, Koo Y, Jang KK, Lim D, Kim MH, Choi SH. QStatin, a Selective Inhibitor of Quorum Sensing in Vibrio Species. mBio. 2018;9(1):e02262-17. DOI: 10.1128/mBio.02262-17. View Source
- [2] Newman JD, Chopra J, Shah P, Shi E, McFadden ME, Horness RE, Brown LC, van Kessel JC. Amino acid divergence in the ligand‑binding pocket of Vibrio LuxR/HapR proteins determines the efficacy of thiophenesulfonamide inhibitors. Mol Microbiol. 2021;116(4):1173‑1188. DOI: 10.1111/mmi.14804. View Source
